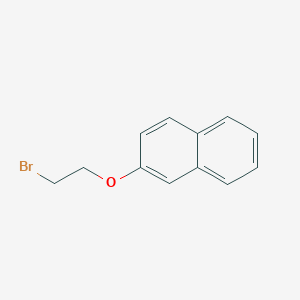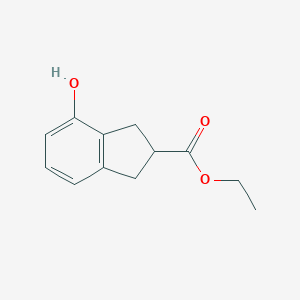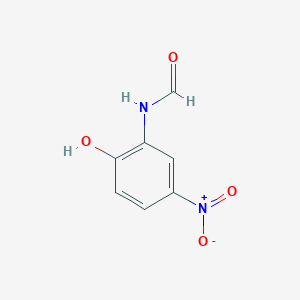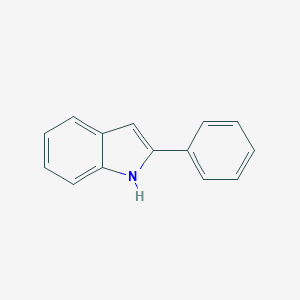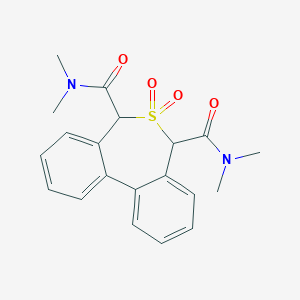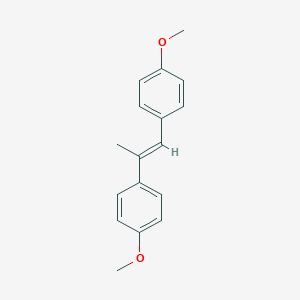
1-Propene, 1,2-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 1,2-bis(4-methoxyphenyl)-, also known as p-Menthane-3,8-diol, is a natural insect repellent and a common ingredient in many commercial insect repellents. It is a colorless liquid with a pleasant odor and is used to repel mosquitoes, ticks, and other biting insects.
Mecanismo De Acción
The mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent is not fully understood. It is believed to work by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. It may also act as a contact irritant, causing the insect to avoid the treated area.
Efectos Bioquímicos Y Fisiológicos
P-Menthane-3,8-diol has been shown to have low toxicity and is generally considered safe for use as an insect repellent. It is not absorbed through the skin and has no known systemic effects. However, some individuals may experience skin irritation or allergic reactions to 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Menthane-3,8-diol is a relatively inexpensive and easy-to-use insect repellent. It is also readily available and has a long shelf life. However, its effectiveness may vary depending on the species of insect being repelled and the concentration of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol used.
Direcciones Futuras
Future research on 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol could focus on its potential as an alternative to synthetic insecticides, which can have negative environmental impacts. It could also be studied for its potential as an antimicrobial or anti-inflammatory agent. Further research could also investigate the mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent and its effectiveness against different species of insects.
Métodos De Síntesis
The synthesis of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol involves the reaction of pulegone with paraformaldehyde in the presence of an acid catalyst. The resulting product is then hydrogenated to produce 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol. This synthesis method is relatively simple and has been used in the commercial production of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.
Aplicaciones Científicas De Investigación
P-Menthane-3,8-diol has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of biting insects, including mosquitoes, ticks, and sand flies. In addition to its insect repellent properties, 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol has also been studied for its antimicrobial and anti-inflammatory properties.
Propiedades
Número CAS |
20802-02-2 |
|---|---|
Nombre del producto |
1-Propene, 1,2-bis(4-methoxyphenyl)- |
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
1-methoxy-4-[(E)-1-(4-methoxyphenyl)prop-1-en-2-yl]benzene |
InChI |
InChI=1S/C17H18O2/c1-13(15-6-10-17(19-3)11-7-15)12-14-4-8-16(18-2)9-5-14/h4-12H,1-3H3/b13-12+ |
Clave InChI |
BOXKCNFVZZMEER-OUKQBFOZSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
SMILES |
CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




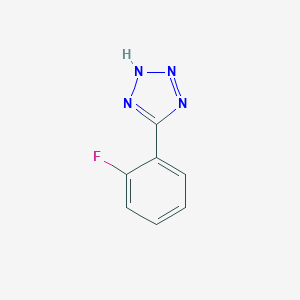
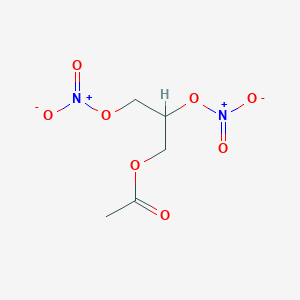
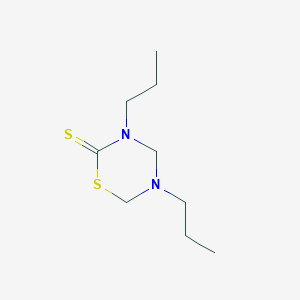
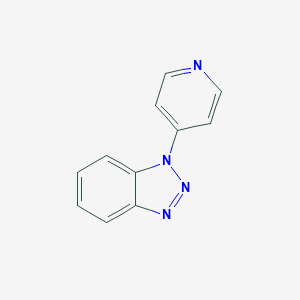
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
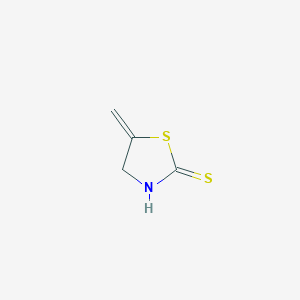
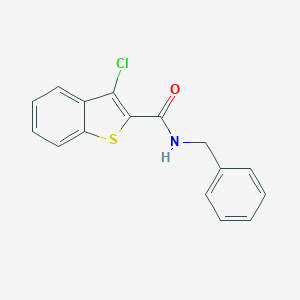
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
